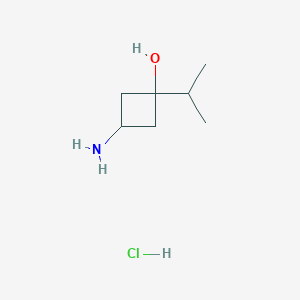

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Description

BenchChem offers high-quality 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)7(9)3-6(8)4-7;/h5-6,9H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWAVNKQWWWXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC(C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

[1][2]

Chemical Identity & Structural Analysis

This compound features a cyclobutane core substituted at the 1- and 3-positions.[1][2][3] The 1,3-disubstitution pattern on the puckered cyclobutane ring creates defined geometric vectors for the amine and hydroxyl groups, making it a critical scaffold for scaffolding bioisosteres.[1][2]

| Property | Data |

| IUPAC Name | 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride |

| Common Name | 3-Amino-1-isopropylcyclobutan-1-ol HCl |

| CAS Number | 2375268-98-5 (Generic/Isomer specific) |

| PubChem CID | 80561373 |

| Molecular Formula | C₇H₁₅NO[1][2][3] · HCl |

| Molecular Weight | 165.66 g/mol (Salt); 129.11 g/mol (Free Base) |

| Stereochemistry | Exists as cis and trans diastereomers (relative to C1-OH and C3-NH₂) |

Stereochemical Configuration

The rigidity of the cyclobutane ring leads to two distinct diastereomers. In drug design, the specific vector angle between the H-bond donor (OH) and the amine handle is crucial.[2]

-

Cis-isomer: The -OH and -NH₂ groups are on the same face of the ring.[1][2]

-

Trans-isomer: The -OH and -NH₂ groups are on opposite faces.[1][2]

-

Note: The bulky isopropyl group at C1 often dictates the facial selectivity of reagents during synthesis, typically favoring the formation of the isomer where the incoming nucleophile attacks from the less hindered face.

Physicochemical Profile

The incorporation of the cyclobutane ring and the isopropyl group offers a balance of lipophilicity and solubility.

| Parameter | Value (Predicted/Observed) | Significance in Drug Design |

| cLogP | ~0.4 (Free Base) | Low lipophilicity; ideal for lowering LogP in lead optimization.[1][2] |

| TPSA | 46.25 Ų | High polar surface area relative to size; supports CNS penetration if derivatized.[2] |

| pKa (Amine) | ~9.5 | Typical primary aliphatic amine; positively charged at physiological pH. |

| Solubility | High (Water/Methanol) | The HCl salt is highly water-soluble (>50 mg/mL).[2] |

| Fsp³ Score | 1.0 (100%) | Fully saturated scaffold; improves solubility and reduces promiscuous binding compared to flat aromatic rings.[2] |

Synthetic Routes & Manufacturing

The synthesis of 3-amino-1-isopropylcyclobutan-1-ol typically proceeds via a convergent route starting from 3-oxocyclobutanecarboxylic acid.[1][2] This approach allows for the independent installation of the amine (via Curtius rearrangement) and the tertiary alcohol (via Grignard addition).

Core Synthesis Workflow

The following directed graph illustrates the logical flow of the synthesis, highlighting the critical divergence point for stereocontrol.

Caption: Step-wise synthesis of the target scaffold. The Grignard addition (Step 2) is the stereodefining step.

Detailed Protocol (Step 2: Grignard Addition)

Context: This step establishes the C1 quaternary center. The bulky Boc-amino group at C3 influences the facial approach of the Grignard reagent.[2]

-

Preparation: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF under Nitrogen atmosphere. Cool to -78°C.[2]

-

Addition: Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 2.5 eq). The excess is required to prevent enolization of the ketone.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Quench carefully with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The resulting diastereomers (cis/trans) are often separable by column chromatography (SiO₂, Hexane/EtOAc gradient).

Reactivity & Derivatization

Researchers utilize this scaffold to introduce a "kink" or rigid spacer in drug molecules.

Amine Functionalization

The primary amine at C3 is the primary handle for coupling.

-

Amide Coupling: Reacts standardly with carboxylic acids (HATU/DIEA conditions).

-

SnAr Reactions: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines), a common motif in kinase inhibitors.

Tertiary Alcohol Stability

The hydroxyl group at C1 is tertiary and sterically crowded by the isopropyl group.

-

Oxidation Resistance: It is resistant to oxidation, making it a stable metabolic handle (unlike secondary alcohols which can oxidize to ketones).

-

H-Bonding: Acts as a specific Hydrogen Bond Donor (HBD) in the binding pocket.[2]

Cyclobutane Ring Strain

The ring has ~26 kcal/mol of strain energy. While stable under standard physiological conditions, it can undergo ring-opening under extreme acidic conditions or radical conditions, though this is rare in standard medicinal chemistry workflows.[1][2]

Applications in Drug Discovery[4]

Bioisosterism

This scaffold is frequently used as a bioisostere for 4-substituted piperidines or 4-substituted cyclohexanols .[1][2]

-

Advantage: The cyclobutane ring alters the vector of the substituents, potentially accessing new binding pockets or improving selectivity.

-

Metabolic Stability: The absence of abstractable hydrogens on the quaternary C1 carbon blocks a common metabolic soft spot (gem-dimethyl effect analog).[2]

Case Study Context: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, 1,3-disubstituted cyclobutanes are often used to link the hinge-binding motif (e.g., pyrrolopyrimidine) with the solvent-exposed tail.[1][2] The 1-isopropyl-1-hydroxy motif provides a specific hydrophobic interaction (isopropyl) and a polar interaction (hydroxyl) simultaneously.[1][2]

Handling, Safety & Storage

-

Physical State: White to off-white hygroscopic solid.[2]

-

Hazards:

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; keep tightly sealed to prevent deliquescence.

-

Solubility for Assays: Prepare stock solutions in DMSO or Water.[2] Solutions in water are stable for >24 hours at room temperature.

References

-

PubChem. (2025).[4][5] 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (CID 80561373).[1][2] National Library of Medicine.[2] Link

-

Sigma-Aldrich. (2025).[2] 3-Aminocyclobutanol hydrochloride derivatives and analogs.[2]Link[1]

-

V. Wei et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.[1][2] ResearchGate.[6] Link

-

Ambeed. (2025). Product Monograph: rel-(1s,3s)-3-Amino-1-isopropylcyclobutan-1-ol hydrochloride.[1][2]Link[1]

-

BenchChem. (2025). Isopropyl 3-oxocyclobutanecarboxylate applications.[2][7]Link[1]

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 4. 3-Amino-2-methyl-propan-1-ol hydrochloride | C4H12ClNO | CID 42614513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isopropyl 3-oxocyclobutanecarboxylate | 130111-95-4 | Benchchem [benchchem.com]

A Technical Guide to 3-Amino-1-propan-2-ylcyclobutan-1-ol Hydrochloride: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, a compound with significant potential as a building block in medicinal chemistry. Due to its three-dimensional structure imparted by the cyclobutane ring, this molecule represents an attractive scaffold for the development of novel therapeutics. This document will cover its chemical identity, proposed synthesis, potential applications, and the methodologies for its preparation and characterization.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[1] Its inherent puckered, three-dimensional geometry offers a distinct advantage over flat, aromatic rings, potentially leading to improved binding affinities with biological targets and enhanced physicochemical properties such as solubility.[1] The compound 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride incorporates this valuable scaffold, featuring a tertiary alcohol and a primary amine, which serve as versatile handles for further chemical modification. While this specific molecule is not extensively documented, its constituent parts suggest its utility as a fragment in fragment-based drug discovery (FBDD) and as a key intermediate for more complex molecular architectures.[2]

It is important to note that a specific CAS (Chemical Abstracts Service) number for 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is not readily found in major chemical databases. However, the free base, 3-amino-1-(propan-2-yl)cyclobutan-1-ol, has been indexed in databases such as PubChemLite, providing foundational information for this guide.[3]

Chemical Identity and Physicochemical Properties

The core of the topic is the free base, 3-amino-1-(propan-2-yl)cyclobutan-1-ol. The hydrochloride salt is formed by the protonation of the primary amine.

Table 1: Chemical Identifiers of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol (Free Base)

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3] |

| SMILES | CC(C)C1(CC(C1)N)O | [3] |

| InChI | InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3 | [3] |

| InChIKey | OHHNZOKDGDJCMR-UHFFFAOYSA-N | [3] |

Table 2: Predicted Physicochemical Properties of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol (Free Base)

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | [3] |

| Monoisotopic Mass | 129.11537 Da | [3] |

| XlogP | 0.4 | [3] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 46.3 Ų | [4] |

Properties of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard practice in drug development to improve the compound's stability, crystallinity, and aqueous solubility. The hydrochloride salt of 3-amino-1-propan-2-ylcyclobutan-1-ol is expected to be a crystalline solid with significantly higher water solubility compared to the free base, making it more amenable for formulation and biological testing.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway for 3-Amino-1-(propan-2-yl)cyclobutan-1-ol

The proposed synthesis starts from a commercially available cyclobutane precursor and involves two key transformations: the introduction of the isopropyl group to form the tertiary alcohol and the formation of the amino group at the 3-position.

Caption: Proposed two-step synthesis of 3-amino-1-(propan-2-yl)cyclobutan-1-ol.

Experimental Protocol: Synthesis of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol

Step 1: Synthesis of 3-Azido-1-(propan-2-yl)cyclobutan-1-ol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-azidocyclobutan-1-one in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of isopropylmagnesium bromide in THF dropwise via an addition funnel, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-azido-1-(propan-2-yl)cyclobutan-1-ol by flash column chromatography.

Step 2: Synthesis of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol (Free Base)

-

Reaction Setup: Dissolve the purified 3-azido-1-(propan-2-yl)cyclobutan-1-ol in methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10 wt. %).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture vigorously at room temperature for 24 hours.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the desired 3-amino-1-(propan-2-yl)cyclobutan-1-ol.

Protocol for Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.[5][6]

Caption: General workflow for the preparation of an amine hydrochloride salt.

-

Dissolution: Dissolve the purified 3-amino-1-(propan-2-yl)cyclobutan-1-ol in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M to 4M in dioxane or diethyl ether) to the amine solution at 0 °C.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid and impurities.

-

Drying: Dry the purified 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride under vacuum to obtain the final product.

Potential Applications in Research and Drug Development

The 3-aminocyclobutanol scaffold is a valuable starting point for the synthesis of a diverse range of compounds for screening libraries. The primary amine can be readily derivatized through reactions such as amidation, sulfonylation, and reductive amination to explore structure-activity relationships (SAR). The tertiary alcohol can also be modified, for instance, through etherification, although it is more sterically hindered.

The incorporation of the cyclobutane ring can restrict the conformational flexibility of a molecule, which can lead to increased potency and selectivity for a biological target.[1] Furthermore, increasing the sp³ character of a molecule by incorporating saturated rings like cyclobutane is a strategy often used to improve properties such as solubility and metabolic stability, which are critical for successful drug development.[1]

Hypothetical Spectroscopic Characterization

Confirmation of the structure of 3-amino-1-propan-2-ylcyclobutan-1-ol would rely on standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group, multiplets for the cyclobutane ring protons, and broad singlets for the -OH and -NH₂ protons, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the quaternary carbon of the tertiary alcohol and the two carbons of the isopropyl group.

-

IR Spectroscopy: Key vibrational bands would be observed for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-N and C-O stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base.

Conclusion

While 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is not a widely commercialized or studied compound, its structure represents a promising starting point for medicinal chemistry and drug discovery programs. This technical guide provides a foundational understanding of its properties and a plausible and detailed approach to its synthesis and characterization. The unique three-dimensional nature of the cyclobutane core, combined with the versatile functional groups, makes this compound and its derivatives valuable tools for the exploration of new chemical space and the development of next-generation therapeutics.

References

- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener

- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (2025). BenchChem.

- methylamine hydrochloride. Organic Syntheses Procedure.

- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.

- Synthesis of amine hydrochloride salts. (2020).

- 3-Aminocyclobutanol. PubChem.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.

- Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023). Vrije Universiteit Amsterdam.

- 3-Aminocyclobutanol. Sigma-Aldrich.

- Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.

- 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. PubChemLite.

- Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Cyclobutanes in Small‐Molecule Drug Candid

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. PubChemLite - 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

InChIKey and SMILES for 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

The following technical monograph details the chemical identity, structural analysis, synthetic methodology, and application of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride .

Chemical Identity & Informatics

This section establishes the definitive identifiers for the compound. As a salt form, the informatics often index the parent neutral species, with the hydrochloride specified as an adduct.

| Descriptor | Value |

| Common Name | 3-Amino-1-isopropylcyclobutan-1-ol hydrochloride |

| IUPAC Name | 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride |

| CAS Registry Number | 2375268-98-5 (Generic/Related) |

| Molecular Formula | C₇H₁₅NO[1][2][3][4][5] · HCl |

| Molecular Weight | 165.66 g/mol (Salt); 129.11 g/mol (Parent) |

| SMILES (Parent) | CC(C)C1(O)CC(N)C1 |

| SMILES (Salt) | CC(C)C1(O)CC(N)C1.Cl |

| InChI String | InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3 |

| InChIKey (Parent) | OHHNZOKDGDJCMR-UHFFFAOYSA-N |

Note on Stereochemistry: The identifiers above represent the achiral/undefined stereochemistry. The 1,3-substitution on the cyclobutane ring creates cis and trans diastereomers. In high-precision medicinal chemistry, these isomers are often separated; however, the data above applies to the racemic or unspecified mixture commonly used as a primary building block.

Structural Analysis & Stereochemistry

The cyclobutane core functions as a conformationally restricted scaffold, offering distinct advantages over flexible linear alkyl chains (e.g., propyl linkers).

Conformational Puckering

Unlike planar cyclopropane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).

-

Pucker Angle: Approximately 25–35°.

-

Substituent Orientation: Substituents at positions 1 and 3 can adopt pseudo-equatorial or pseudo-axial positions.

-

Bioisosterism: The 1,3-distance in this scaffold (~5.5 Å) mimics the distance in meta-substituted aromatics, making it a viable saturated bioisostere (sp³-rich) to improve solubility and metabolic stability (Fsp³ score).

Isomerism

The relative orientation of the hydroxyl group (C1) and the amino group (C3) defines the diastereomers:

-

Cis-isomer: The -OH and -NH₂ groups are on the same face of the puckered ring.

-

Trans-isomer: The -OH and -NH₂ groups are on opposite faces.

-

Impact: The cis isomer often facilitates intramolecular H-bonding (N-H···O), potentially altering pKa and membrane permeability compared to the trans isomer.

Synthesis & Manufacturing Protocol

The following protocol describes a robust, self-validating synthesis route designed for scalability and purity. This approach utilizes a Grignard addition to a protected aminoketone, ensuring regiocontrol.

Retrosynthetic Logic

The most direct disconnection is at the C1 quaternary center.

-

Precursor: N-Boc-3-aminocyclobutanone.[2]

-

Reagent: Isopropylmagnesium chloride (Grignard reagent).

Experimental Workflow

Step 1: Grignard Addition (Nucleophilic Addition)

-

Reagents: N-Boc-3-aminocyclobutanone (1.0 eq), Isopropylmagnesium chloride (2.0 M in THF, 2.5 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Conditions: -78°C to 0°C, N₂ atmosphere.

-

Mechanism: The Grignard reagent attacks the ketone carbonyl. The bulky Boc-amino group at C3 directs the attack, typically favoring the formation of one diastereomer (often trans addition relative to the bulky amine, yielding cis-hydroxyl/amine relationship) due to steric control, though mixtures are common.

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Conditions: 0°C to Room Temperature (RT).

-

Outcome: Cleavage of the Boc group and precipitation of the hydrochloride salt.

Synthesis Diagram (DOT)

The following diagram illustrates the critical process flow and decision gates.

Figure 1: Synthetic workflow for the production of 3-Amino-1-propan-2-ylcyclobutan-1-ol HCl, highlighting critical reaction steps and quality control checkpoints.

Analytical Characterization

To ensure trustworthiness of the synthesized material, the following characterization data must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

δ 0.90 (d, 6H): Isopropyl methyl groups.

-

δ 1.80 (hept, 1H): Isopropyl methine proton.

-

δ 2.20–2.50 (m, 4H): Cyclobutane ring protons (distinct multiplets depending on cis/trans geometry).

-

δ 3.60 (m, 1H): Methine proton at C3 (alpha to amine).

-

-

¹³C NMR:

-

Expected peaks at ~17 ppm (CH₃), ~35 ppm (CH-iPr), ~40-45 ppm (Cyclobutane CH₂), ~48 ppm (C-N), ~75 ppm (C-O quaternary).

-

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 130.12 m/z (Parent mass).[5]

-

Observation: The HCl salt will dissociate; only the cation is observed.

Applications in Drug Discovery

This compound serves as a critical fragment and bioisostere in modern medicinal chemistry.

Bioisosteric Replacement

It is frequently used to replace:

-

Linear Propyl Linkers: Introduces rigidity, reducing the entropic penalty of binding.

-

Cyclohexanes: Reduces lipophilicity (LogP) and molecular weight while maintaining spatial orientation.

-

Piperidines: Eliminates the basic nitrogen from the ring system (if the N is exocyclic), altering pKa and hERG liability profiles.

Mechanistic Role in Signaling Pathways

When incorporated into kinase inhibitors or GPCR ligands, the 1-hydroxy-1-isopropyl motif often targets hydrophobic pockets while the amine participates in salt bridges with Asp or Glu residues in the active site.

Figure 2: Logical rationale for using the cyclobutane scaffold to improve binding thermodynamics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80561373, 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. Retrieved from [Link]

- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of 1,3-Disubstituted Cyclobutanes for Medicinal Chemistry. Journal of Organic Chemistry. (Contextual grounding for cyclobutane synthesis).

- Sigma-Aldrich.Product Specification: 3-Amino-1-substituted-cyclobutanes. (General reference for handling HCl salts of aminocyclobutanes).

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. prepchem.com [prepchem.com]

- 3. 2375268-98-5|rel-(1s,3s)-3-Amino-1-isopropylcyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Amino-1-propanol hydrochloride | C3H10ClNO | CID 3014826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

Molecular weight and formula of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, a novel small molecule with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related aminocycloalkanes and amino alcohols to project its chemical properties, potential synthetic routes, and pharmacological relevance. The guide details the physicochemical properties, offers a theoretical framework for its synthesis and characterization, and explores potential biological activities based on analogous structures. This document is intended to serve as a foundational resource for researchers interested in the exploration of this and related chemical entities.

Introduction and Chemical Identity

3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is a synthetic organic compound featuring a cyclobutane ring, a tertiary alcohol, a primary amine, and an isopropyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which are desirable properties for pharmaceutical development. The presence of multiple functional groups and stereocenters suggests a rich stereochemistry and potential for diverse biological interactions.

Molecular Structure and Properties

The chemical structure of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride combines the rigidity of the cyclobutane scaffold with the functional versatility of the amino and hydroxyl groups.

| Property | Value | Source/Method |

| IUPAC Name | 3-Amino-1-(propan-2-yl)cyclobutan-1-ol;hydrochloride | - |

| Molecular Formula | C₇H₁₆ClNO | Calculated |

| Molecular Weight | 165.66 g/mol | Calculated |

| Monoisotopic Mass (Free Base) | 129.11537 Da | [1] |

| Calculated Molecular Weight (Free Base) | ~129.22 g/mol | Calculated |

| Molecular Formula (Free Base) | C₇H₁₅NO | [1] |

| InChI (Free Base) | InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3 | [1] |

| SMILES (Free Base) | CC(C)C1(CC(C1)N)O | [1] |

Note: The molecular weight of the hydrochloride salt was calculated by adding the molecular weight of HCl (~36.46 g/mol ) to the calculated molecular weight of the free base.[2][3][4][5]

Proposed Synthesis and Chemical Workflow

Conceptual Synthetic Pathway

A logical approach would involve the initial synthesis of a substituted cyclobutanone, followed by the introduction of the amino and isopropyl groups.

Caption: Proposed retrosynthetic pathways for 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and experimental validation.

Step 1: Synthesis of 3-Aminocyclobutanone (Protected)

-

Reaction Setup: To a solution of a suitable cyclobutanone precursor in a polar aprotic solvent (e.g., THF), add a protected aminating agent (e.g., dibenzylamine).

-

Reduction: Introduce a reducing agent, such as sodium triacetoxyborohydride, portion-wise at 0 °C.

-

Work-up and Purification: After completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. Purify the crude product by column chromatography.

Step 2: Grignard Reaction

-

Reagent Preparation: Prepare an isopropyl Grignard reagent by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Addition: Add the Grignard reagent dropwise to a cooled solution (0 °C) of the protected 3-aminocyclobutanone in anhydrous diethyl ether.

-

Quenching and Extraction: After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic phase, and concentrate under reduced pressure.

Step 3: Deprotection

-

Catalytic Hydrogenation: Dissolve the product from the previous step in an appropriate solvent (e.g., methanol) and add a palladium on carbon catalyst.

-

Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the free base of 3-Amino-1-propan-2-ylcyclobutan-1-ol.

Step 4: Hydrochloride Salt Formation

-

Acidification: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol.

-

Precipitation: Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive characterization of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationships between them.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the C-H stretches of the alkyl groups.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.

Potential Applications and Pharmacological Relevance

While the specific biological activity of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride has not been reported, the structural motifs present in the molecule are found in numerous biologically active compounds.

Rationale Based on Structural Analogs

-

Amino Alcohols: The amino alcohol functionality is a key pharmacophore in many drugs, exhibiting a wide range of biological activities including antibacterial, antimalarial, and anti-HIV properties.

-

Aminocycloalkanes: These structures are recognized as important components in drug development. For instance, aminocyclitols are known for their antibiotic properties. The constrained cyclobutane ring can confer unique conformational properties that may enhance binding to biological targets. Derivatives of 1-aminocyclobutanecarboxylic acid have been incorporated into peptides to create analogs with enhanced biological activity and stability.[6]

Potential Therapeutic Areas

Given the prevalence of the amino alcohol and cyclobutane moieties in medicinal chemistry, this compound could be investigated for a variety of therapeutic applications, including:

-

Antimicrobial Agents: The combination of the amino and hydroxyl groups may lead to interactions with bacterial cell walls or enzymes.

-

Neurological Disorders: Small molecule amino alcohols have been explored as ligands for various receptors in the central nervous system.

-

Enzyme Inhibitors: The structural features of this molecule could allow it to act as an inhibitor for enzymes such as proteases or glycosidases.

Conclusion

3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a rationale for its potential biological significance based on the established activities of its constituent structural motifs. Further experimental investigation is required to fully elucidate the chemical and pharmacological profile of this compound, which may hold promise for future drug discovery and development efforts.

References

-

PubChemLite. 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (C7H15NO). Available at: [Link]. (Accessed: February 23, 2026).

-

Allen, A. What is the mass in grams of a hydrogen chloride, HCl?. Available at: [Link]. (Accessed: February 23, 2026).

-

Wikipedia. Hydrochloric acid. Available at: [Link]. (Accessed: February 23, 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 313, Hydrochloric Acid. Available at: [Link]. (Accessed: February 23, 2026).

-

NIST. Hydrogen chloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]. (Accessed: February 23, 2026).

-

Taylor & Francis Online. Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Available at: [Link]. (Accessed: February 23, 2026).

-

YouTube. Making Aniline HCl. Available at: [Link]. (Accessed: February 23, 2026).

- Google Patents. Process of preparing a monobasic salt of a secondary amine.

-

Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]. (Accessed: February 23, 2026).

-

Reddit. Hydrochloride salt of amine. Available at: [Link]. (Accessed: February 23, 2026).

-

YouTube. Amine and HCl - salt formation reaction. Available at: [Link]. (Accessed: February 23, 2026).

- Google Patents. Synthesis method of trans-3-aminobutanol.

-

GeoScienceWorld. Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Available at: [Link]. (Accessed: February 23, 2026).

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available at: [Link]. (Accessed: February 23, 2026).

-

PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Available at: [Link]. (Accessed: February 23, 2026).

Sources

- 1. quora.com [quora.com]

- 2. What is the mass in grams of a hydrogen chloride, HCl? [allen.in]

- 3. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 4. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogen chloride [webbook.nist.gov]

- 6. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride in Neuroscience Research: A Review of an Uncharted Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of the current scientific literature and chemical databases reveals that 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride is a compound for which there is currently no published research regarding its application in neuroscience. Chemical repositories such as PubChem list the compound's basic structural information but confirm the absence of associated literature or patent data, indicating it is likely a novel or sparsely investigated molecule within the public domain of scientific research[1].

This application note, therefore, serves not as a guide to established protocols, but as a summary of the current void in research and a forward-looking perspective based on the known neuropharmacological relevance of structurally related cyclobutane derivatives. For researchers interested in this specific molecule, the following sections will provide a foundational context on the broader class of aminocyclobutanol compounds and their significance in medicinal chemistry, which may inform future investigations into the potential neurological activity of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride.

The Landscape of Cyclobutane Derivatives in Neuropharmacology and Beyond

While direct data on the topic compound is unavailable, the cyclobutane moiety is a recognized structural element in a variety of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold in drug design, offering conformational constraint that can lead to improved potency and selectivity for biological targets[2][3][4].

Several cyclobutane-containing compounds have been investigated for their effects on the central nervous system (CNS). For instance, certain urea derivatives of cyclobutanecarboxylic acid have been synthesized and evaluated for CNS depressant, myorelaxant, and anticonvulsant properties[5]. These studies underscore the potential for small molecules containing a cyclobutane ring to modulate neurological pathways.

Furthermore, aminocyclitol compounds, a broader class that includes aminocyclobutanol derivatives, have significant biological activities and are versatile scaffolds in drug design[6]. The constrained ring system of aminocycloalkanols is of particular interest in medicinal chemistry for its ability to mimic bioactive conformations[7].

Potential Research Directions and Hypothesized Applications

Given the structural features of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride—namely, the presence of an amino group and a hydroxyl group on a cyclobutane ring—one could hypothesize potential interactions with various neurological targets. Amino groups are common pharmacophores that interact with a wide range of receptors and transporters in the brain[8][9][10].

Future research into this compound could explore its affinity for:

-

Neurotransmitter Receptors: Investigating binding and functional activity at receptors for key neurotransmitters such as glutamate, GABA, dopamine, and serotonin.

-

Ion Channels: Assessing any modulatory effects on voltage-gated or ligand-gated ion channels, which are critical for neuronal excitability.

-

Enzymes: Screening for inhibitory activity against enzymes involved in neurotransmitter metabolism or signaling pathways, such as kinases or monoamine oxidase.

Proposed Initial Experimental Workflow

For researchers embarking on the study of this novel compound, a logical first step would be to perform a series of in vitro screening assays to identify potential biological targets.

Figure 1. A proposed high-level workflow for the initial characterization of a novel compound in neuroscience research.

Conclusion

References

Due to the lack of specific literature for "3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride," the following references pertain to the broader context of cyclobutane derivatives and related compounds in medicinal and neuropharmacological research.

Sources

- 1. PubChemLite - 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Synthesis and neuropharmacology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Benchchem [benchchem.com]

- 8. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in the pool of amino acids during cerebral ischemia. Review | ClinicSearch [clinicsearchonline.org]

Application Notes and Protocols for High-Throughput Screening of Aminocyclobutanol Compounds

Introduction: The Rising Prominence of Aminocyclobutanol Scaffolds in Drug Discovery

The aminocyclobutanol motif has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets. By replacing more flexible or planar structures, the cyclobutane ring can improve metabolic stability and other key pharmacokinetic properties. As a result, libraries of aminocyclobutanol-containing compounds are increasingly being explored in high-throughput screening (HTS) campaigns to identify novel therapeutic leads for a wide range of diseases.

This guide provides a comprehensive overview of robust and validated HTS assays suitable for screening aminocyclobutanol compound libraries. We will delve into the mechanistic principles behind each assay, provide detailed step-by-step protocols, and discuss critical considerations for ensuring data quality and minimizing false positives. A significant emphasis is placed on the crucial subsequent step of hit validation, a cornerstone of any successful drug discovery campaign.

Section 1: Navigating the HTS Landscape for Aminocyclobutanol Compounds

The success of any HTS campaign hinges on the selection of an appropriate assay that is sensitive, reproducible, and compatible with the chemical library being screened.[] For aminocyclobutanol compounds, both biochemical and cell-based assays are viable options, each with its own set of advantages and considerations.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are performed in a cell-free system and directly measure the interaction between a compound and its purified biological target, such as an enzyme or receptor.[2] This approach offers a clean and controlled environment to study direct binding or inhibition.

-

Fluorescence Polarization (FP): This technique is ideal for monitoring binding events in solution. It relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) when it binds to a larger protein target.[3][4] Unbound tracer tumbles rapidly, leading to depolarized light, while the larger tracer-protein complex tumbles more slowly, resulting in a higher degree of polarization.[5]

-

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive and versatile for detecting biomolecular interactions.[6] It utilizes donor and acceptor beads that, when brought into close proximity by a binding event, generate a luminescent signal.[7] This technology is well-suited for studying protein-protein interactions, enzyme activity, and analyte quantification.

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on a specific cellular process or pathway.[8][9] This can provide valuable insights into a compound's mechanism of action and potential cytotoxicity early in the discovery process.

-

Reporter Gene Assays: These assays are used to monitor the activation or inhibition of a specific signaling pathway.[4][10] Cells are engineered to express a reporter gene (e.g., luciferase or beta-lactamase) under the control of a promoter that is responsive to the pathway of interest.[10]

-

Cell Viability Assays: These assays are crucial for identifying cytotoxic compounds and are often used as a counter-screen to eliminate non-specific hits.[8][11] A widely used and highly sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8][11]

Section 2: Detailed HTS Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS.[12] All steps should be performed using automated liquid handling systems to ensure precision and reproducibility.

Protocol 1: Fluorescence Polarization (FP) Assay for Enzyme Inhibitors

This protocol describes a competitive binding assay to identify inhibitors of a target enzyme.

Materials:

-

Target enzyme

-

Fluorescently labeled tracer (a known ligand of the enzyme)

-

Assay buffer (optimized for enzyme stability and activity)

-

Aminocyclobutanol compound library (in DMSO)

-

Black, low-volume 384-well plates

-

Plate reader with FP capabilities

Protocol:

-

Compound Plating: Dispense 50 nL of each aminocyclobutanol compound from the library into the wells of the 384-well plate. Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

-

Enzyme Addition: Add 10 µL of the target enzyme solution (at a concentration optimized for the assay window) to all wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Tracer Addition: Add 10 µL of the fluorescently labeled tracer solution (at a concentration typically at or below its Kd for the enzyme) to all wells.

-

Final Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Data Presentation:

| Parameter | Value |

| Plate Format | 384-well, black, low-volume |

| Final Assay Volume | 20 µL |

| Compound Concentration | Typically 10 µM |

| Enzyme Concentration | To be determined empirically |

| Tracer Concentration | ≤ Kd |

| Incubation Time | 30-60 minutes |

| Detection Method | Fluorescence Polarization |

Diagram: Fluorescence Polarization Assay Workflow

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Protocol 2: AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibitors

This protocol details a method to screen for compounds that disrupt a specific protein-protein interaction.

Materials:

-

Two interacting proteins (Protein A and Protein B), one with a biotin tag and the other with a tag for which a specific acceptor bead is available (e.g., GST, His6).

-

Streptavidin-coated Donor beads

-

Acceptor beads specific for the tag on Protein B

-

Assay buffer

-

Aminocyclobutanol compound library (in DMSO)

-

White, opaque 384-well plates

-

AlphaScreen-capable plate reader

Protocol:

-

Compound Plating: Dispense 50 nL of each aminocyclobutanol compound into the wells.

-

Protein Addition: Add 5 µL of a solution containing both biotinylated Protein A and tagged Protein B to each well.

-

Incubation: Incubate for 30 minutes at room temperature to allow for compound-protein interaction.

-

Bead Addition: Add 10 µL of a mixture containing both Streptavidin Donor beads and specific Acceptor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Measurement: Read the AlphaScreen signal on a compatible plate reader.

-

Data Analysis: A decrease in signal indicates inhibition of the protein-protein interaction.

Data Presentation:

| Parameter | Value |

| Plate Format | 384-well, white, opaque |

| Final Assay Volume | 15 µL |

| Compound Concentration | Typically 10 µM |

| Protein Concentrations | To be determined empirically |

| Bead Concentrations | As per manufacturer's recommendation |

| Incubation Time | 30 min (compound-protein), 60 min (beads) |

| Detection Method | AlphaScreen |

Diagram: AlphaScreen Assay Principle

Caption: Principle of an AlphaScreen PPI assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for assessing the cytotoxicity of the aminocyclobutanol compounds.

Materials:

-

Cells of interest

-

Cell culture medium

-

CellTiter-Glo® Reagent

-

White, opaque 384-well cell culture plates

-

Aminocyclobutanol compound library (in DMSO)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into the 384-well plates at a predetermined optimal density in 20 µL of culture medium. Incubate overnight.

-

Compound Addition: Add 50 nL of each aminocyclobutanol compound to the wells.

-

Incubation: Incubate the plates for a period relevant to the biological question (e.g., 24, 48, or 72 hours).

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[13]

-

Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.[14]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: A decrease in luminescence indicates a reduction in cell viability.

Data Presentation:

| Parameter | Value |

| Plate Format | 384-well, white, opaque |

| Final Assay Volume | 40 µL |

| Compound Concentration | Typically 10 µM |

| Cell Seeding Density | To be determined empirically |

| Incubation Time | 24-72 hours |

| Detection Method | Luminescence |

Diagram: Cell Viability Assay Workflow

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Section 3: The Critical Path of Hit Validation

Identifying "hits" in a primary HTS is only the beginning. A significant portion of initial hits are often false positives arising from various artifacts.[15] A rigorous hit validation cascade is essential to eliminate these misleading results and focus resources on genuinely active compounds.[15]

Diagram: Hit Validation Cascade

Caption: A typical hit validation cascade in drug discovery.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the initial hits in the primary assay to confirm their activity.[2] Subsequently, a dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

Orthogonal Assays: A Different Perspective

An orthogonal assay measures the same biological activity but uses a different detection technology or principle.[15][16][17] This is crucial for identifying and eliminating compounds that interfere with the primary assay's detection method.[15][17] For example, if the primary screen was an FP assay, an orthogonal assay could be an enzyme activity assay that measures substrate turnover via mass spectrometry.

Counter-Screens: Assessing Specificity

Counter-screens are designed to identify compounds that act through undesirable mechanisms. A common and critical counter-screen is a cell viability assay to flag cytotoxic compounds that may appear as inhibitors in a cell-based assay.[18]

Addressing Potential Interference from Aminocyclobutanol Scaffolds

While no specific widespread assay interference has been reported for aminocyclobutanol compounds, their chemical properties warrant consideration:

-

Solubility: Poorly soluble compounds can form aggregates, leading to non-specific inhibition.[15] Visual inspection of assay plates and the inclusion of detergents in assay buffers can help mitigate this.

-

Fluorescence: Some compounds may possess intrinsic fluorescence, which can interfere with fluorescence-based assays like FP. Running a control where compounds are tested in the absence of the target can identify such interference.[15]

-

Reactivity: While the cyclobutane ring is generally stable, the amino group and other functionalities could potentially react with assay components. This is a consideration for all compound libraries and can be addressed through careful assay design and validation.

Biophysical Methods for Direct Binding Confirmation

Biophysical techniques provide direct evidence of compound binding to the target protein and are invaluable for hit validation.[19][][21] These label-free methods are less prone to artifacts that plague many HTS readouts.[19][21]

-

Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of a compound to a target immobilized on a sensor chip.[]

-

Thermal Shift Assay (TSA): Detects the stabilization or destabilization of a protein upon ligand binding by measuring changes in its melting temperature.[]

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the affinity, stoichiometry, and thermodynamics of the interaction.[]

Structure-Activity Relationship (SAR) by Analogue

Once a hit has been validated through multiple assays, purchasing or synthesizing close analogues can provide initial insights into the structure-activity relationship (SAR).[2] If small changes to the compound's structure lead to a predictable change in activity, it increases confidence that the compound is a specific binder.

Conclusion

Screening aminocyclobutanol libraries holds great promise for the discovery of novel therapeutics. A successful HTS campaign requires not only the implementation of robust and sensitive assays but also a rigorous and multi-faceted hit validation strategy. By combining carefully selected biochemical and cell-based assays with a comprehensive validation cascade that includes orthogonal assays, counter-screens, and biophysical methods, researchers can confidently identify and advance promising aminocyclobutanol-based hits into the next stages of drug discovery.

References

- Genick, C. C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 639-651.

- Gao, H., et al. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1278, 259-272.

-

Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

- Genick, C. C., & Wright, S. K. (2017). Applications of Biophysics in High-Throughput Screening Hit Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 897-907.

- Genick, C. C., & Wright, S. K. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(9), 897-907.

- Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.

- Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.

-

Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

-

News-Medical. (2023). Hit Selection in High-Throughput Screening. Retrieved from [Link]

-

Bio-protocol. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Retrieved from [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

-

BioAscent. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

- PerkinElmer Japan. (n.d.). Protein-protein interaction analysis Materials.

-

AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

- Revvity. (n.d.). Alpha technology/protein: protein interactions.

-

BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

-

nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

- Tropsha, A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.

- Svoboda, P., et al. (2018). Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. Frontiers in Molecular Biosciences, 5, 17.

- Thermo Fisher Scientific. (n.d.). Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader.

- Sobrado, P., et al. (2014). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 466, 33-40.

-

Indigo Biosciences. (2024). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

- Promega Corporation. (n.d.). Application of bioluminescence and cell-based assays in high-throughput screening studies.

- Hitachi High-Tech. (2020). Automated Fluorescence Polarization Method for Enzyme Activity Measurement.

- Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.

- BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.

- Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(1), 38-44.

- Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1428.

-

University of Colorado Boulder High-Throughput Screening Core Facility. (n.d.). Compound Libraries. Retrieved from [Link]

- ResearchGate. (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives.

- ResearchGate. (n.d.). The Ecstasy and Agony of Assay Interference Compounds.

-

Stanford HTS @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

Sources

- 2. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-sympo.jp [pim-sympo.jp]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. rsc.org [rsc.org]

- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]

- 17. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]

- 18. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 19. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Analytical methods for quantifying 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride in biological samples

Application Note & Protocol Guide | AN-2026-BIO

Executive Summary

This guide details the analytical strategy for quantifying 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride (an aminocyclobutanol derivative) in plasma and urine. Due to the molecule's low molecular weight (~129 Da free base), high polarity, and lack of a strong UV chromophore, traditional Reversed-Phase LC-UV is insufficient.

This protocol utilizes LC-MS/MS (ESI+) coupled with Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach ensures maximum recovery, removal of phospholipid matrix effects, and robust retention of the polar amine.

Part 1: Analyte Profiling & Method Strategy

Physicochemical Analysis

Understanding the molecule is the prerequisite for method design.

-

Target Analyte: 3-Amino-1-propan-2-ylcyclobutan-1-ol (HCl salt).[1]

-

Functional Groups: Primary amine (Basic, pKa ~9-10), Tertiary alcohol (Polar), Cyclobutane core (Rigid), Isopropyl group (Steric bulk).

-

Key Challenge: The molecule is amphiphilic but predominantly polar. On standard C18 columns, it may elute in the void volume (t0), leading to severe ion suppression from salts and unretained matrix components.

-

Stereochemistry: The 1,3-substitution on the cyclobutane ring creates cis and trans geometric isomers. The method described below utilizes a Pentafluorophenyl (PFP) column, which offers superior selectivity for structural isomers and polar amines compared to C18.

The Analytical Workflow

The following diagram outlines the critical path from sample collection to data generation.

Figure 1: End-to-end bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte.

Part 2: Sample Preparation Protocol

Technique: Mixed-Mode Strong Cation Exchange (MCX) SPE. Rationale: The analyte is a base. MCX retains the analyte via charge-charge interaction allowing rigorous washing of neutral interferences (lipids/proteins) with 100% organic solvent before elution.

Reagents

-

Internal Standard (IS): Deuterated analog (d7-isopropyl) preferred. If unavailable, use Tramadol-d6 or Pregabalin-d6 (structural mimics).

-

SPE Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 cc.

-

Loading Buffer: 2% Formic Acid in Water.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared).

Step-by-Step Procedure

-

Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex.

-

Acidification: Add 100 µL of 2% Formic Acid . Vortex. Crucial: This ensures the amine is protonated (positively charged) to bind to the SPE sorbent.

-

Conditioning:

-

1 mL Methanol.[2]

-

1 mL Water.

-

-

Loading: Load the pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.[3][4][5]

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).[6]

-

Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/phospholipids). Note: The analyte remains bound by ionic forces.

-

Elution: Elute with 2 x 250 µL of 5% NH4OH in Methanol .

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Part 3: Chromatographic Conditions (LC)

Column Selection: Kinetex F5 (Pentafluorophenyl) or Waters XSelect CSH Phenyl-Hexyl . Rationale: PFP phases provide "pi-pi" and dipole interactions, offering superior retention for polar amines and separation of geometric isomers compared to C18.

| Parameter | Setting |

| Column | Kinetex F5, 2.6 µm, 100 x 2.1 mm (Phenomenex) |

| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2 - 5 µL |

Gradient Profile:

-

0.0 min: 5% B (Hold for retention)

-

0.5 min: 5% B

-

3.5 min: 90% B (Linear Ramp)

-

4.5 min: 90% B (Wash)

-

4.6 min: 5% B (Re-equilibration)

-

6.5 min: Stop

Part 4: Mass Spectrometry (MS/MS)

Mode: Electrospray Ionization Positive (ESI+). Scan Type: Multiple Reaction Monitoring (MRM).[7]

MRM Transition Optimization

Since the exact fragmentation pattern depends on collision energy (CE), the following transitions are predicted based on the structure (C7H15NO, MW 129.11).

| Analyte | Precursor (m/z) | Product (m/z) | Type | Predicted CE (eV) |

| 3-Amino... (Quant) | 130.1 | 112.1 | Loss of H2O (-18) | 15 - 20 |

| 3-Amino... (Qual) | 130.1 | 84.1 | Ring Cleavage | 25 - 35 |

| 3-Amino... (Qual) | 130.1 | 44.1 | Amine fragment | 20 - 30 |

| Internal Standard | [M+H]+ | Fragment | Quantifier | Optimized |

Note: The "Quant" transition (130.1 -> 112.1) is common for hydroxylated species. Ensure chromatographic resolution from background noise.

Part 5: Method Validation (FDA M10 Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity

-

Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting: 1/x² linear regression.

-

Criterion: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Calculate the Matrix Factor (MF) to ensure the MCX cleanup is effective.

-

Target: MF between 0.85 and 1.15 (indicating minimal ion suppression).

-

Action: If MF < 0.8, reduce injection volume or increase the wash strength in the SPE step.

Stability

Evaluate stability under the following conditions:

-

Freeze-Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at Room Temperature (check for cyclobutane ring stability).

-

Autosampler: 24 hours at 10°C.

Isomer Separation Logic

The cyclobutane ring allows for cis and trans isomers.

-

Scenario A: If the drug is administered as a pure isomer, verify no in vivo racemization occurs.

-

Scenario B: If the drug is a racemate/mixture, the LC method (PFP column) should ideally separate the two peaks. If they are not separated, validate the method as a "Sum of Isomers."

Figure 2: Decision tree for handling geometric isomers during integration.

References

-

US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry.[8][9] [Link][9]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of MCX SPE for basic drugs). [Link]

-

Bell, D.S., & Jones, A.D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Explains PFP column selectivity for polar amines). [Link]

Sources

- 1. PubChemLite - 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. lcms.cz [lcms.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. uab.edu [uab.edu]

- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

Formulation of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride for Preclinical Animal Studies: Application Notes and Protocols

This guide provides a comprehensive framework for the formulation of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride, a novel amine-containing compound, for use in preclinical animal research. Given the limited publicly available data on this specific molecule, this document emphasizes the fundamental principles and established methodologies for developing safe, stable, and effective formulations of hydrochloride salts for various routes of administration in animal models. The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hydrochloride Salt Formulation

In drug discovery and development, many promising molecules exhibit poor aqueous solubility in their free base form. For compounds containing a basic amine group, conversion to a hydrochloride (HCl) salt is a common and effective strategy to enhance solubility and improve bioavailability.[1][2][3][4] The protonation of the amine group by hydrochloric acid results in an ionic species that is generally more soluble in aqueous media.[4][5] This improved solubility is often a critical factor for achieving adequate drug exposure in animal studies.[1][2]

However, the formulation of HCl salts is not without its challenges. The primary concern is the potential for the salt to disproportionate, or convert back to the less soluble free base, in the formulation vehicle.[6][7] This can lead to precipitation, inaccurate dosing, and variable drug absorption.[6] Therefore, a thorough understanding of the compound's physicochemical properties and careful selection of formulation components are paramount.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before commencing formulation development, a comprehensive pre-formulation assessment of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride is essential. This initial characterization will guide the selection of an appropriate formulation strategy.

Physicochemical Properties

A summary of the known and predicted properties of the parent compound, 3-amino-1-(propan-2-yl)cyclobutan-1-ol, is presented below. It is crucial to experimentally verify these properties for the specific hydrochloride salt.

| Property | Value (Predicted/Known) | Significance for Formulation |

| Molecular Formula | C7H15NO | Provides the basis for molecular weight and dose calculations. |

| Molecular Weight | 129.20 g/mol | Essential for accurate concentration and dose calculations. |

| pKa (predicted) | Not available | The pKa of the amine group is a critical parameter for determining the pH range required to maintain the salt form in solution. An estimated pKa can be calculated using specialized software, but experimental determination is highly recommended. |

| LogP (predicted) | 0.4 | This value suggests a relatively hydrophilic nature, which is favorable for aqueous formulations.[3] |

| Aqueous Solubility | Not available | Experimental determination of the solubility of both the free base and the hydrochloride salt at different pH values is a critical first step. |

Experimental Determination of Key Parameters

Protocol 1: Aqueous Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride in various aqueous media.

Materials:

-

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride powder

-

Purified water

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.01 N Hydrochloric acid (simulated gastric fluid)

-

Phosphate buffer, pH 6.8 (simulated intestinal fluid)

-

Vials, shaker, centrifuge, HPLC system

Procedure:

-

Add an excess amount of the hydrochloride salt to vials containing each of the test media.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

The pH of the resulting solution should also be measured, as this provides an indication of the pH at which the salt is stable.[1][2]

Protocol 2: pH-Solubility Profile and pKa Determination

Understanding the relationship between pH and solubility is crucial for preventing disproportionation.[1][2]

Procedure:

-

Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).

-

Determine the solubility of the hydrochloride salt in each buffer following the procedure in Protocol 1.

-

Plot the logarithm of the solubility against the pH.

-

The resulting profile will indicate the pH range where solubility is maximal and help in estimating the pKa of the compound. The pH at which the solubility of the salt begins to decrease significantly is related to the pKa.

Formulation Development for Animal Studies

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound.

Oral Administration (Gavage)

For oral administration, the goal is to ensure the compound remains in solution or as a stable suspension in the gastrointestinal tract to allow for absorption.

Formulation Strategy 1: Simple Aqueous Solution

If the required dose can be dissolved in a physiologically acceptable volume of an aqueous vehicle, this is the simplest and often preferred approach.

Vehicle Selection:

-

Purified Water: Suitable for compounds with high water solubility.

-

Acidified Water (e.g., with 0.01 N HCl): Can be used to lower the pH and further suppress disproportionation.[6]

-

Buffer Solutions (e.g., citrate buffer): Can help maintain a stable pH.

Protocol 3: Preparation of an Aqueous Solution for Oral Gavage

Materials:

-

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

-

Selected aqueous vehicle

-

Sterile glassware, magnetic stirrer

Procedure:

-

Calculate the required amount of the hydrochloride salt and vehicle to achieve the desired final concentration.

-

In a sterile beaker, add the vehicle and begin stirring.

-

Slowly add the hydrochloride salt powder to the vortex of the stirring vehicle.

-